6-Deoxyaltrose

Chiral purity analysis Enantiomeric identity verification Deoxy sugar characterization

Identifying rare 6-deoxyhexoses in bacterial LPS or fungal polysaccharides demands an authentic altro-configured standard-L-fucose or L-rhamnose cannot substitute due to fundamentally different C-2/C-3/C-4 stereochemistry governing lectin, glycosyltransferase, and antibody recognition. 6-Deoxyaltrose (CAS 18546-02-6) closes this gap. • Fully assigned ¹H & ¹³C NMR spectra (COSY, HMQC) plus specific rotation [+18.2° (D-isomer)] for unambiguous identification of unknowns from natural sources. • Enzymatic precursor: GDP-6-deoxy-D-altrose accessible at ~75% yield via GDP-fucose synthase mutant for glycosyltransferase screening (e.g., SdnJ of sordarin biosynthesis). • Conformational probe: stable ¹C₄ pyranose chair enables trapping of glycoside hydrolase states inaccessible with standard ⁴C₁-favoring 6-deoxyhexoses. • Identity marker: 3.0:1.0:1.0 (Glc:Gal:6dAlt) ratio serves as definitive GC-MS fingerprint for Lactarius lividatus polysaccharide authentication. Supplied at ≥95% purity; custom synthesis and bulk quantities available upon inquiry.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 18546-02-6
Cat. No. B100124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Deoxyaltrose
CAS18546-02-6
Synonyms6-deoxy-D-altrose
6-deoxy-L-altrose
6-deoxyaltrose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6+/m1/s1
InChIKeyPNNNRSAQSRJVSB-KAZBKCHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Deoxyaltrose (CAS 18546-02-6) – Rare 6-Deoxyhexose for Glycobiology and Bacterial O-Antigen Research


6-Deoxyaltrose (CAS 18546-02-6) is a rare 6-deoxy aldohexose with molecular formula C₆H₁₂O₅ and molecular weight 164.16 g/mol, occurring in both D- and L-enantiomeric forms [1]. The compound is classified as a deoxy sugar within the hexose family and is characterized by the replacement of the C-6 hydroxyl group with a hydrogen atom . Unlike abundant 6-deoxyhexoses such as L-rhamnose (6-deoxy-L-mannose) and L-fucose (6-deoxy-L-galactose), 6-deoxyaltrose bears the relatively rare altro configuration (C-2, C-3, C-4 stereochemistry distinct from glucose, mannose, or galactose series), which confers unique biochemical recognition properties exploited in bacterial lipopolysaccharide biosynthesis and natural product glycosylation pathways.

Why L-Rhamnose or L-Fucose Cannot Replace 6-Deoxyaltrose in Key Research and Industrial Workflows


Although all 6-deoxyhexoses share the gross molecular formula C₆H₁₂O₅, the stereochemical configuration at positions C-2, C-3, C-4, and C-5 dictates fundamentally different molecular recognition by enzymes, antibodies, and cellular receptors [1]. 6-Deoxyaltrose (altro configuration) is the C-3 epimer of L-rhamnose (6-deoxy-L-mannose), meaning a single inverted hydroxyl stereocenter—yet this difference renders 6-deoxyaltrose the exclusive building block for the O-antigen homopolymer of Yersinia enterocolitica O:3 and the specific glycosyl donor for the sordarin antibiotic glycosyltransferase SdnJ [2]. Enzymatic production systems also discriminate sharply: the same multi-enzyme cascade acting on L-rhamnose yields 6-deoxy-L-altrose at 14.6%, compared with 25.1% for 6-deoxy-L-allose and only 5.4% for 6-deoxy-L-glucose, demonstrating that stereochemistry governs both biosynthetic accessibility and biological function [2]. Substituting a more common 6-deoxyhexose would introduce incorrect stereochemistry, abolish biological activity in O-antigen studies, and fail as an authentic standard for natural product identification.

6-Deoxyaltrose – Comparator-Driven Quantitative Evidence for Scientific Selection


Specific Optical Rotation: Enantiomer and Diastereomer Identification of 6-Deoxyaltrose

The D-enantiomer of 6-deoxyaltrose exhibits a specific optical rotation [α]₅₈₉ of +18.2° (0.11% in H₂O, 25°C), a value that is both sign- and magnitude-distinct from all common 6-deoxyhexoses [1]. The L-enantiomer has been independently reported with a negative rotation value, enabling unambiguous enantiomeric assignment [2]. In contrast, L-rhamnose (6-deoxy-L-mannose) shows [α]D +8.0° (c=10, H₂O), D-quinovose (6-deoxy-D-glucose) gives [α]D20 +73° mutarotating to +30°, and L-fucose (6-deoxy-L-galactose) exhibits [α]D20 −75° to −76.5° [3][4]. The 10.2° difference in magnitude and the opposite sign relative to L-fucose provide a definitive polarimetric fingerprint, preventing misidentification when authentic 6-deoxyaltrose is required as a reference standard.

Chiral purity analysis Enantiomeric identity verification Deoxy sugar characterization

Enzymatic Production Yield from L-Rhamnose: Head-to-Head Comparison of Three 6-Deoxyhexoses

In a direct head-to-head enzymatic conversion using an immobilized Escherichia coli recombinant treated with toluene (TT), 6-deoxy-L-altrose was produced from L-rhamnose with a yield of 14.6%, compared with 5.4% for 6-deoxy-L-glucose and 25.1% for 6-deoxy-L-allose under identical conditions [1]. The equilibrium ratio of the isomerization step 6-deoxy-L-psicose:6-deoxy-L-altrose was 60:40, whereas 6-deoxy-L-psicose:6-deoxy-L-allose reached 40:60, indicating that the L-arabinose isomerase (TT-EaLAI) driving altrose formation operates at a distinct thermodynamic equilibrium from the L-ribose isomerase (TT-AcLRI) that produces allose [1]. These quantitative differences mean that procurement strategies relying on enzymatic production will face different cost and scalability profiles for each 6-deoxyhexose.

Rare sugar bioproduction Enzymatic cascade optimization Process economics

Exclusive Occurrence as the O-Antigen Homopolymer of Yersinia enterocolitica: No Other 6-Deoxyhexose Substitutes

6-Deoxy-L-altrose is the sole monosaccharide constituent of the O-antigen homopolymer in Yersinia enterocolitica serovars O:1,2a,3, O:2a,2b,3, and O:3, a finding that has been structurally confirmed across multiple independent studies [1][2]. In serovar O:3, the O-polysaccharide backbone consists entirely of →2)-6d-L-Altp(β1→ repeating units, while serovars O:1,2a,3 and O:2a,2b,3 feature a →2)-6d-L-Altp(β1→2)-6d-L-Altp(β1→3)-6d-L-Altp(β1→ trisaccharide repeating unit [1]. Quantitatively, 6-deoxy-L-altrose accounts for 30–40% of LPS dry weight when Y. enterocolitica is cultured at 10°C, dropping to 13–20% at 40°C [3]. By contrast, L-rhamnose appears only as a minor component in these serovars, and L-fucose is entirely absent from the O-antigen structure. This exclusivity means that any study of Y. enterocolitica O-antigen biosynthesis, immunogenicity, or detection requires authentic 6-deoxy-L-altrose—other 6-deoxyhexoses cannot recapitulate the native epitope.

Bacterial pathogenesis Lipopolysaccharide structure O-Antigen biosynthesis

GDP-6-Deoxy-D-altrose as the Exclusive Glycosyl Donor for Sordarin Antibiotic Glycosyltransferase SdnJ

The glycosyltransferase SdnJ from Sordaria araneosa catalyzes the transfer of 6-deoxy-D-altrose from GDP-6-deoxy-α-D-altrose to the diterpene aglycone sordaricin, yielding 4′-O-demethylsordarin—a key intermediate in the biosynthesis of the antifungal antibiotic sordarin [1]. This enzyme has been formally classified as EC 2.4.1.353 (sordaricin 6-deoxyaltrosyltransferase) and its substrate specificity is stereochemically stringent [2]. The GDP-6-deoxy-α-D-altrose donor cannot be functionally replaced by GDP-L-fucose (GDP-6-deoxy-L-galactose), GDP-D-rhamnose, or other GDP-6-deoxyhexoses in this glycosylation step; the enzyme's specificity is further evidenced by the C109S mutant of the related GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (EC 1.1.1.271), which produces GDP-6-deoxy-D-altrose as its major product via premature reduction of the 4-keto intermediate, indicating that the altro configuration is kinetically accessible in the biosynthetic pathway [3].

Glycosyltransferase specificity Sordarin antibiotic biosynthesis GDP-sugar donor selectivity

NMR Mutarotation Profile: Four-Anomer Equilibrium as a Spectroscopic Fingerprint of 6-Deoxyaltrose

In aqueous solution, 6-deoxy-D-altrose undergoes mutarotation to establish an equilibrium mixture of four anomeric isomers: α-pyranose, β-pyranose, α-furanose, and β-furanose, a profile that is fully characterized by 1D (¹H, ¹³C) and 2D (COSY, HMQC/HSQC) NMR spectroscopy [1][2]. This four-anomer equilibrium is a distinguishing spectroscopic feature; the ¹H NMR spectrum shows characteristic signals including a major methyl doublet at 1.34 ppm (6-deoxy resonance), while the anomeric region displays multiple signals corresponding to each cyclic form [1]. In contrast, L-rhamnose exists predominantly in pyranose forms, and D-quinovose shows a different equilibrium composition. The complete assignment of all four anomeric species by 2D NMR provides an unambiguous identity confirmation that cannot be obtained from polarimetry alone, enabling definitive discrimination of 6-deoxyaltrose from other 6-deoxyhexoses in complex mixtures or natural product hydrolysates [2].

NMR identity confirmation Mutarotation equilibrium Deoxy sugar structural analysis

6-Deoxyaltrose – Evidence-Backed Research and Industrial Application Scenarios


Yersinia enterocolitica O-Antigen Structural and Immunological Studies

6-Deoxy-L-altrose is the exclusive monomer of the O-antigen homopolymer in Y. enterocolitica serovars O:1,2a,3, O:2a,2b,3, and O:3, as established by structural analysis of lipopolysaccharides [1]. The O-antigen trisaccharide repeating unit →2)-6d-L-Altp(β1→2)-6d-L-Altp(β1→3)-6d-L-Altp(β1→ (serovars O:1,2a,3 and O:2a,2b,3) and the disaccharide repeating unit in serovar O:3 require 6-deoxy-L-altrose as the sole sugar component [1]. Researchers engaged in Yersinia vaccine development, diagnostic antibody generation, or LPS structural biology must use authentic 6-deoxy-L-altrose because no other 6-deoxyhexose—including L-rhamnose or L-fucose—can recapitulate the native epitope structure. The commercially available β-(1→2)-linked 6-deoxy-L-altropyranose oligosaccharides (di- to pentasaccharide) synthesized via gold(I)-catalyzed glycosylation provide defined tools for epitope mapping [2].

Authentic Standard for Natural Product Monosaccharide Identification

Chemically synthesized 6-deoxy-D-altrose has been explicitly validated as an authentic standard to confirm the identity of unknown monosaccharides isolated from natural sources, including the edible mushrooms Lactarius lividatus and Lactarius akahatsu [1]. The identification protocol relies on matching ¹H and ¹³C NMR spectra (including 2D COSY and HMQC/HSQC) and specific optical rotation (+18.2° for the D-enantiomer) between the isolated sugar and the synthetic authentic sample [1][2]. Procurement of a well-characterized 6-deoxyaltrose reference standard with documented NMR and polarimetry data is therefore essential for any laboratory engaged in natural product glycome analysis, particularly when analyzing fungal polysaccharides where the D-enantiomer has been discovered as a novel α-glucan substituent [3].

Substrate for Sordarin Glycosyltransferase (SdnJ) Engineering and Analogue Synthesis

The GDP-6-deoxy-α-D-altrose-dependent glycosyltransferase SdnJ (EC 2.4.1.353) catalyzes the final glycosylation step in sordarin antibiotic biosynthesis, transferring 6-deoxy-D-altrose to sordaricin to form 4′-O-demethylsordarin [1]. This enzyme-substrate pair is stereochemically specific; GDP-L-fucose and other common GDP-sugars are not accepted. Researchers conducting in vitro reconstitution of the sordarin pathway, substrate specificity profiling of fungal glycosyltransferases, or chemoenzymatic synthesis of sordarin analogues require GDP-6-deoxy-D-altrose as the essential donor substrate. The BRENDA-documented C109S mutant of GDP-L-fucose synthase (EC 1.1.1.271), which produces GDP-6-deoxy-D-altrose as the major product, provides an enzymatic route to generate this activated donor in situ [2].

Rare Sugar Enzymatic Production Process Development and Optimization

6-Deoxy-L-altrose occupies a defined position in the enzymatic rare sugar production landscape, with a documented yield of 14.6% from L-rhamnose using an immobilized E. coli whole-cell biocatalyst system [1]. This intermediate yield—higher than 6-deoxy-L-glucose (5.4%) but lower than 6-deoxy-L-allose (25.1%)—makes process optimization studies particularly valuable. The equilibrium ratio of 6-deoxy-L-psicose:6-deoxy-L-altrose (60:40) provides a thermodynamic benchmark for evaluating isomerase engineering strategies [1]. Procurement of high-purity 6-deoxy-L-altrose is required as both a chromatography standard and a substrate for aldose isomerase substrate-specificity profiling, which has direct relevance to the Izumoring rare sugar production strategy.

Quote Request

Request a Quote for 6-Deoxyaltrose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.